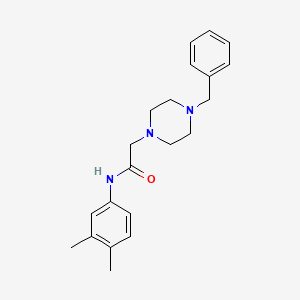![molecular formula C15H8Cl2N10O4 B5059657 5,5'-(dichloromethylene)bis[1-(4-nitrophenyl)-1H-tetrazole]](/img/structure/B5059657.png)
5,5'-(dichloromethylene)bis[1-(4-nitrophenyl)-1H-tetrazole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5'-(dichloromethylene)bis[1-(4-nitrophenyl)-1H-tetrazole], commonly known as DCTN, is a synthetic compound that has gained significant attention in the field of scientific research. It is a tetrazole-based compound that exhibits potential biological activities, making it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of DCTN is not fully understood. However, it is believed to exert its biological activities by interacting with specific molecular targets in the body. For example, DCTN has been shown to bind to the active site of enzymes, thereby inhibiting their activity. It has also been reported to interact with certain receptors in the body, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects:
DCTN has been shown to exhibit a range of biochemical and physiological effects. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth. DCTN has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. In addition, DCTN has been reported to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
DCTN has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, making it readily available for research purposes. DCTN has also been shown to exhibit potent biological activities at relatively low concentrations, making it a promising candidate for drug development. However, there are also limitations associated with the use of DCTN in lab experiments. For example, it has been reported to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of DCTN. One potential area of research is the development of DCTN-based drugs for the treatment of Alzheimer's disease. Another area of research is the investigation of the potential anticancer properties of DCTN. Additionally, further studies are needed to elucidate the exact mechanism of action of DCTN and to identify its molecular targets in the body.
Conclusion:
In conclusion, DCTN is a synthetic compound that exhibits potential biological activities, making it a promising candidate for drug development. It has been extensively studied for its antimicrobial, antitumor, and anti-inflammatory properties, as well as its potential use in the treatment of Alzheimer's disease. The exact mechanism of action of DCTN is not fully understood, but it is believed to interact with specific molecular targets in the body. While there are limitations associated with the use of DCTN in lab experiments, there are also several advantages, including its ease of synthesis and potent biological activities. Future research on DCTN may lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of DCTN involves the reaction between 4-nitrophenylhydrazine and 1,1,2-trichloroethane-1,2-dione in the presence of sodium azide. The reaction proceeds through the formation of an intermediate, which is then converted to DCTN by the action of sodium hydroxide. The yield of DCTN is reported to be around 70%.
Wissenschaftliche Forschungsanwendungen
DCTN has been extensively studied for its potential biological activities. It has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory properties. DCTN has also been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease.
Eigenschaften
IUPAC Name |
5-[dichloro-[1-(4-nitrophenyl)tetrazol-5-yl]methyl]-1-(4-nitrophenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N10O4/c16-15(17,13-18-20-22-24(13)9-1-5-11(6-2-9)26(28)29)14-19-21-23-25(14)10-3-7-12(8-4-10)27(30)31/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMAMGOQIABFOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)C(C3=NN=NN3C4=CC=C(C=C4)[N+](=O)[O-])(Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[Dichloro-[1-(4-nitrophenyl)tetrazol-5-yl]methyl]-1-(4-nitrophenyl)tetrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2,5-dioxo-3-(4-phenyl-1-piperazinyl)-1-pyrrolidinyl]benzoic acid](/img/structure/B5059587.png)
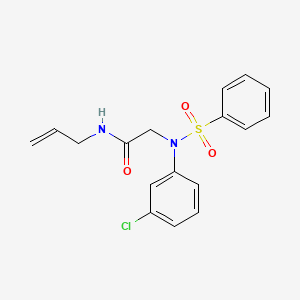
![4-[2-(4-biphenylylcarbonyl)hydrazino]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B5059594.png)
![4-bromo-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5059598.png)
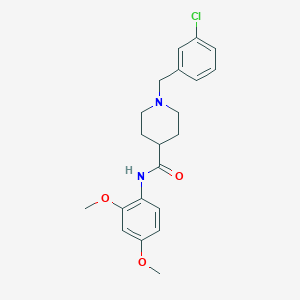
![1-(2,5-dimethoxyphenyl)-2-[(1,5-dimethyl-1H-benzimidazol-2-yl)thio]ethanol](/img/structure/B5059602.png)
![4-[benzyl(methylsulfonyl)amino]-N-bicyclo[2.2.1]hept-2-ylbenzamide](/img/structure/B5059606.png)
![N-(3-chlorophenyl)-2-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B5059607.png)
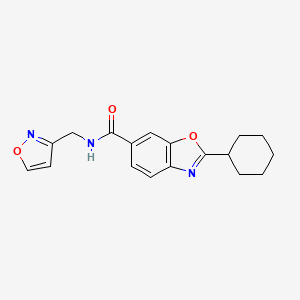
![N-(3-chloro-2-methylphenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B5059624.png)
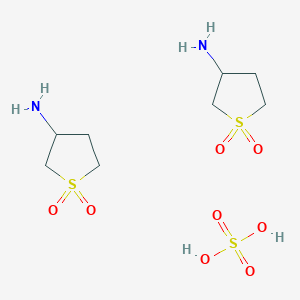
![methyl 4-{3-[4-(aminocarbonyl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5059636.png)
![3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol]](/img/structure/B5059639.png)
